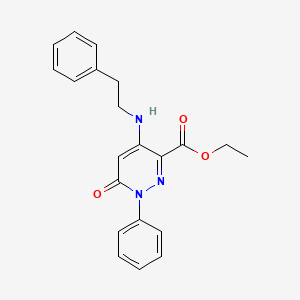

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridazine ring fused with various functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl cyanoacetate and phenethylamine in the presence of a base can lead to the formation of the desired pyridazine derivative. The reaction conditions often involve refluxing in an organic solvent such as ethanol or dimethylformamide, with catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

The carboxylic acid intermediate can be converted to amides or acyl chlorides for coupling reactions. For example, POCl<sub>3</sub> converts the acid to 6-chloropyridazine-4-carbonyl chloride, enabling nucleophilic displacement with amines .

Nucleophilic Substitution at the 4-Position

The phenethylamino group at the 4-position participates in substitution reactions, particularly under microwave-assisted or heated conditions:

Example:

Reaction with N-methylbenzylamine in i-PrOH at reflux yields 4-(benzyl(methyl)amino) derivatives with >95% purity . Steric hindrance from the phenethyl group slows reactivity compared to simpler amines.

Cyclization Reactions

The dihydropyridazine core facilitates intramolecular cyclization under basic or catalytic conditions:

A notable example involves Knoevenagel condensation followed by Hantzsch dihydropyridine synthesis to form lactam analogs . Cyclization efficiency depends on solvent polarity and temperature.

Oxidation and Redox Behavior

The 6-oxo group is redox-active, though resistant to mild oxidizing agents. Strong oxidants or dissolved O<sub>2</sub> in polar aprotic solvents drive transformations:

Oxidation in DMF with O<sub>2</sub> converts the dihydropyridazine ring to a fully aromatic pyridazine system, confirmed by NMR and mass spectrometry .

Suzuki-Miyaura Cross-Coupling

The phenyl group at the 1-position undergoes palladium-catalyzed coupling, though reactivity is moderate due to electron-withdrawing effects from the dihydropyridazine core:

| Catalyst System | Conditions | Product (Ar = aryl/hetaryl) | Source |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O, 80°C | 1-Aryl derivatives (50–70% yield) |

Reaction efficiency improves with electron-rich aryl boronic acids, but competing decomposition limits yields.

Key Structural Insights from Comparative Studies

-

Solubility : The compound is sparingly soluble in water but dissolves readily in ethanol, DMF, and dichloromethane .

-

Stability : Decomposes above 200°C; sensitive to prolonged UV exposure.

-

Stereoelectronic Effects : The phenethylamino group directs nucleophilic attacks to the 3-carboxylate position due to conjugation with the dihydropyridazine ring .

Applications De Recherche Scientifique

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research has indicated that derivatives of pyridazine compounds, including ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate, show promising anticancer activity.

Case Study : A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily by targeting cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Case Study : In vitro assays revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The results suggest potential applications in treating bacterial infections .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Study : A study on similar pyridazine derivatives showed that they could protect neuronal cells from oxidative stress and apoptosis in models of neurodegeneration, indicating a pathway for further exploration in conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

G Protein-Coupled Receptors (GPCRs)

Compounds with similar structures have been shown to modulate GPCR activity, which plays a critical role in neurotransmission and immune responses.

Cyclin-dependent Kinases (CDKs)

Inhibition of CDKs leads to antiproliferative effects in cancer cells, making this compound a potential candidate for cancer therapy.

Mécanisme D'action

The mechanism of action of Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrimidine Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

Thioxopyrimidines: These analogs have sulfur atoms in their structure and exhibit unique chemical properties.

Uniqueness

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific functional groups and the resulting chemical reactivity

Activité Biologique

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of β-enaminones with acetylene dicarboxylates. The reaction conditions often include the use of solvents like acetonitrile and purification through silica gel chromatography . The structural characteristics of the compound can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and cellular signaling pathways. For instance, compounds with similar structures have shown activity against adenosine receptors, which are crucial in mediating various physiological processes .

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes that play roles in disease pathways, although detailed studies are still needed to elucidate these interactions fully.

Pharmacological Effects

This compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways .

- Neuroprotective Effects : There is preliminary evidence suggesting that this compound may provide neuroprotection in models of ischemic injury, potentially through mechanisms involving the modulation of glucocorticoid levels .

- Antioxidant Properties : The compound may exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells .

Propriétés

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(2-phenylethylamino)pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-27-21(26)20-18(22-14-13-16-9-5-3-6-10-16)15-19(25)24(23-20)17-11-7-4-8-12-17/h3-12,15,22H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUJKZKRCMWFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.